![molecular formula C9H6F3NO B12956737 2-(Trifluoromethyl)-1H-indol-6-ol](/img/structure/B12956737.png)
2-(Trifluoromethyl)-1H-indol-6-ol
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Overview
Description
2-(Trifluoromethyl)-1H-indol-6-ol is a compound that belongs to the indole family, characterized by the presence of a trifluoromethyl group at the second position and a hydroxyl group at the sixth position of the indole ring. Indole derivatives are widely recognized for their biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable entity in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1H-indol-6-ol can be achieved through several methods. One common approach involves the trifluoromethylation of indole derivatives using reagents such as CF3SO2Na under metal-free conditions. This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring . Another method involves the use of platinum (II) complexes catalyzed trifluoromethylation in the presence of CF3I and visible light .
Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective methods. The use of CF3SO2Na as a trifluoromethyl source is preferred due to its low toxicity and environmental friendliness . The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-1H-indol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted indole compounds .
Scientific Research Applications
2-(Trifluoromethyl)-1H-indol-6-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its potency and selectivity. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)acrylic acid
- 2-(Trifluoromethyl)isonicotinic acid
- Trifluoromethyl ketones
Comparison: Compared to other trifluoromethyl-containing compounds, 2-(Trifluoromethyl)-1H-indol-6-ol is unique due to its indole core structure, which imparts distinct biological activities and chemical reactivity. The presence of both the trifluoromethyl and hydroxyl groups enhances its stability and lipophilicity, making it a versatile compound in various applications .
Properties
Molecular Formula |
C9H6F3NO |
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Molecular Weight |
201.14 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1H-indol-6-ol |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)8-3-5-1-2-6(14)4-7(5)13-8/h1-4,13-14H |
InChI Key |
QZYUBXJONJOPNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=C2)C(F)(F)F |
Origin of Product |
United States |
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